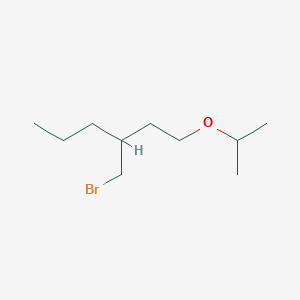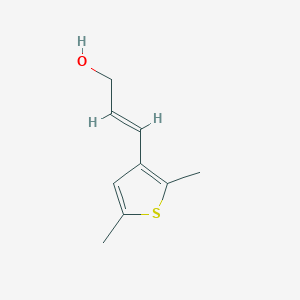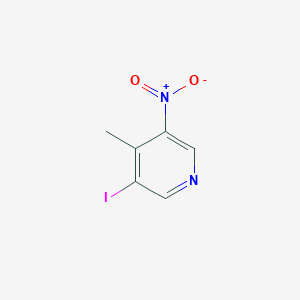
3-(Bromomethyl)-1-isopropoxyhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1-isopropoxyhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain, with an isopropoxy group at the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-isopropoxyhexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-isopropoxyhexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-1-isopropoxyhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Alcohols and hydrocarbons are formed.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-1-isopropoxyhexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Chemical Biology: The compound is utilized in the study of biochemical pathways and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-1-isopropoxyhexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including nucleophilic substitution and elimination reactions. The bromomethyl group acts as a leaving group, making the compound highly reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-1-isopropoxyhexane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-1-isopropoxyhexane: Contains an iodine atom instead of bromine.
3-(Bromomethyl)-1-methoxyhexane: Has a methoxy group instead of an isopropoxy group.
Uniqueness
3-(Bromomethyl)-1-isopropoxyhexane is unique due to the presence of the bromomethyl group, which provides higher reactivity compared to its chloro and iodo analogs. The isopropoxy group also imparts distinct steric and electronic properties, influencing the compound’s reactivity and applications.
Eigenschaften
Molekularformel |
C10H21BrO |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
3-(bromomethyl)-1-propan-2-yloxyhexane |
InChI |
InChI=1S/C10H21BrO/c1-4-5-10(8-11)6-7-12-9(2)3/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
FETUUAWBWIKEEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCOC(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)








![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
